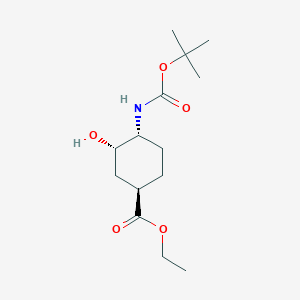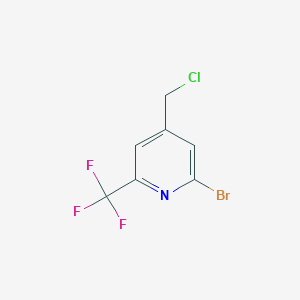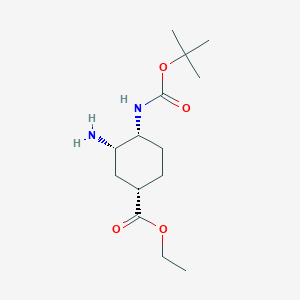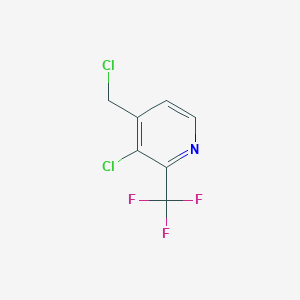
2,6-Dichloro-4-fluoropyridine
Overview
Description
2,6-Dichloro-4-fluoropyridine is a fluorinated heterocyclic building block used in chemical synthesis . It is a halide- and amine-substituted aromatic compound .
Molecular Structure Analysis
The molecular formula of this compound is C5H2Cl2FN . The molecular weight is 165.98 g/mol . The InChIKey is CQSPGXVZLJXXPL-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 165.98 g/mol, an XLogP3 of 2.2, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, a rotatable bond count of 0, an exact mass of 164.9548326 g/mol, a monoisotopic mass of 164.9548326 g/mol, a topological polar surface area of 12.9 Ų, a heavy atom count of 9, and a complexity of 91 .
Scientific Research Applications
Synthesis and Mechanism
- The synthesis of 4-amino-3,5-dichloro-6-fluoropyridine-2-ol starting from 3,5-dichloro-2,4,6-trifluoropyridine involves amine and hydroxy substitution, with a high yield and purity. The mechanism is attributed to keto-enol tautomerism of pyridine-2-ol in an alkaline solution (Mi Zhi-yuan, 2010).
Deprotonation and Functionalization
- Research demonstrates the ability to deprotonate 2,3,5-trichloropyridine and similar compounds exclusively at the 4-position, leading to carboxylation and iodination. This process is valuable for introducing functional groups in pharmaceutical research (Carla Bobbio & M. Schlosser, 2001).
Decarboxylative Blaise Reaction
- The decarboxylative Blaise reaction has been employed in the synthesis of 2,6-dichloro-5-fluoronicotinoylacetate, a single-step process offering efficiency for various applications (Jae Hoon Lee et al., 2007).
Fluorination and Pyridines
- Studies reveal efficient methods for the fluorination of pyridines, including the isolation of elusive 4-fluoropyridine, which is significant for the synthesis of lower fluorinated pyridines (M. M. Boudakian, 1981).
Positron Emission Tomography
- Fluorine-18 labelled fluoropyridines, including derivatives of 2,6-Dichloro-4-fluoropyridine, have been increasingly used in medical imaging, particularly in Positron Emission Tomography. This highlights their importance in medical diagnostics (M. Carroll et al., 2007).
Improved Synthesis Processes
- Improved processes for synthesizing compounds like pyridine 2,6-dichloro-5-fluoro-3-carboxylic acid have been described, demonstrating advancements in the efficiency and yield of these chemical syntheses (L. Fang, 2008).
Safety and Hazards
2,6-Dichloro-4-fluoropyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Mechanism of Action
Target of Action
It is known that fluoropyridines, in general, have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
It is known that fluoropyridines are usually less reactive than their chlorinated and brominated analogues . This could suggest that 2,6-Dichloro-4-fluoropyridine interacts with its targets in a unique manner, potentially involving the fluorine atom.
Biochemical Pathways
The presence of fluorine atoms in lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties . This suggests that this compound may affect biochemical pathways related to these properties.
Pharmacokinetics
The presence of fluorine in the compound could potentially influence its pharmacokinetic properties, as fluorine atoms are often introduced into pharmaceuticals to improve their metabolic stability and enhance their lipophilicity .
Result of Action
It is known that fluorine-containing compounds have been commercialized as active ingredients in agricultural products , suggesting that this compound may have significant molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
2,6-Dichloro-4-fluoropyridine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in substitution reactions, where it can replace hydrogen atoms in other molecules, leading to the formation of new compounds. The interaction of this compound with enzymes such as cytochrome P450 can result in the formation of reactive intermediates, which can further react with nucleophiles in the cell . Additionally, this compound can bind to specific proteins, altering their conformation and affecting their biological activity.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This can result in changes in gene expression patterns, affecting cellular processes such as proliferation, differentiation, and apoptosis. Moreover, the compound’s impact on cellular metabolism can lead to shifts in metabolic fluxes and alterations in the levels of specific metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . For example, this compound can inhibit the activity of cytochrome P450 enzymes, resulting in decreased metabolism of certain substrates. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its biological activity. In vitro studies have shown that this compound can undergo hydrolysis and oxidation, leading to the formation of degradation products with different biological properties . Long-term exposure to the compound in cell culture systems has been associated with changes in cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its pharmacological effects. At higher doses, this compound can induce toxic effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dose range is required to elicit a biological response. Toxicological studies have also highlighted the potential for adverse effects at high doses, necessitating careful consideration of dosage in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and dechlorinated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, enhancing their solubility and facilitating excretion. The metabolic pathways of this compound can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological effects. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . Once inside the cell, this compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. The distribution of the compound within tissues can affect its pharmacological and toxicological properties, with certain tissues exhibiting higher concentrations due to selective uptake or binding.
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological effects. For example, localization to the nucleus can facilitate interactions with transcription factors, while localization to the mitochondria can affect cellular energy metabolism.
Properties
IUPAC Name |
2,6-dichloro-4-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-5(7)9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSPGXVZLJXXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(N=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,8-Diazaspiro[3.5]nonan-6-one hydrochloride](/img/structure/B1403475.png)



![5-tert-butyl 3-ethyl 4H,5H,6H,7H-thieno[3,2-c]pyridine-3,5-dicarboxylate](/img/structure/B1403481.png)




![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)
![7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1403494.png)
![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)
